
PBDB-T-2Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
PBDB-T-2Cl is synthesized through a series of polymerization reactions. The synthetic route typically involves the following steps:
Monomer Synthesis: The monomers, such as 4,8-bis(5-(2-ethylhexyl-3-chloro)thiophen-2-yl)-benzo[1,2-b:4,5-b’]dithiophene and 5,5-(1’,3’-di-2-thienyl)-5’,7’-bis(2-ethylhexyl)benzo[1’,2’-c:4’,5’-c’]dithiophene-4,8-dione, are synthesized separately.
Polymerization: The monomers are then polymerized using a palladium-catalyzed Stille coupling reaction under inert conditions.
Industrial production methods involve scaling up the polymerization process while maintaining the purity and quality of the polymer. Large-scale production requires precise control of reaction conditions and purification steps to ensure consistent batch quality.
Analyse Chemischer Reaktionen
PBDB-T-2Cl undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like chloroform and chlorobenzene, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
PBDB-T-2Cl has a wide range of scientific research applications, including:
Organic Photovoltaics (OPVs): This compound is used as a donor material in OPVs, achieving high PCEs when combined with acceptor materials like ITIC-2F and PC71BM.
Polymer Solar Cells (PSCs): The polymer is utilized in PSCs due to its excellent optoelectronic properties and stability.
Ternary Organic Blend Thin Films: This compound is used in ternary blends to enhance the dielectric permittivity and improve the performance of photovoltaic cells.
Hole-Transport Layer Materials: It serves as a hole-transport layer in perovskite solar cells and other optoelectronic devices.
Wirkmechanismus
The mechanism by which PBDB-T-2Cl exerts its effects involves its molecular structure and electronic properties. The polymer has a high absorption coefficient and a suitable bandgap, which allows it to efficiently absorb sunlight and generate excitons. These excitons are then dissociated at the donor-acceptor interface, leading to the generation of free charge carriers (electrons and holes). The charge carriers are transported through the polymer matrix to the respective electrodes, resulting in the generation of electric current .
Vergleich Mit ähnlichen Verbindungen
PBDB-T-2Cl is often compared with other similar compounds, such as PBDB-T-2F (fluorinated version) and PBDB-T (non-halogenated version). The key differences include:
Similar compounds include:
- PBDB-T-2F
- PBDB-T
- PCE14 (another name for this compound)
This compound stands out due to its unique combination of high efficiency, stability, and tunable optoelectronic properties .
Eigenschaften
Molekularformel |
C70H82Cl2O2S8 |
|---|---|
Molekulargewicht |
1282.8 g/mol |
IUPAC-Name |
1-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-6-methylthieno[2,3-f][1]benzothiol-2-yl]thiophen-2-yl]-5,7-bis(2-ethylhexyl)-3-(5-methylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C70H82Cl2O2S8/c1-11-19-23-41(15-5)32-52-47(71)37-57(78-52)59-45-31-40(10)76-67(45)60(58-38-48(72)53(79-58)33-42(16-6)24-20-12-2)46-36-54(81-68(46)59)49-29-30-51(77-49)70-64-63(69(82-70)50-28-27-39(9)75-50)65(73)61-55(34-43(17-7)25-21-13-3)80-56(62(61)66(64)74)35-44(18-8)26-22-14-4/h27-31,36-38,41-44H,11-26,32-35H2,1-10H3 |
InChI-Schlüssel |
HFUIBNHQLUXQAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC=C(S5)C6=C7C(=C(S6)C8=CC=C(S8)C)C(=O)C9=C(SC(=C9C7=O)CC(CC)CCCC)CC(CC)CCCC)C1=CC(=C(S1)CC(CC)CCCC)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


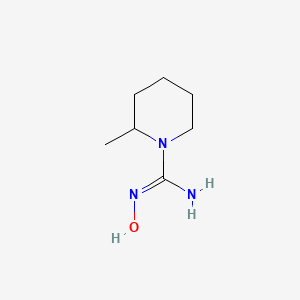
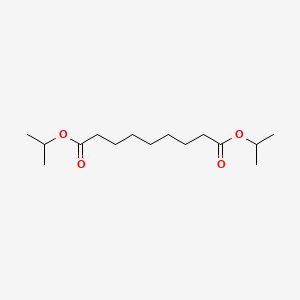
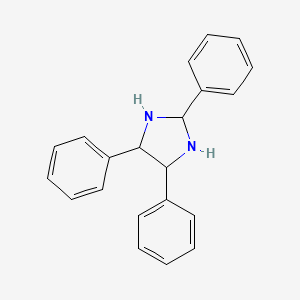

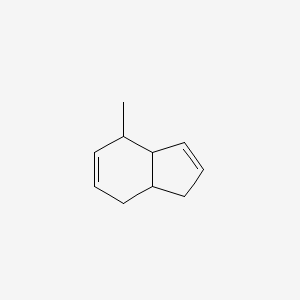
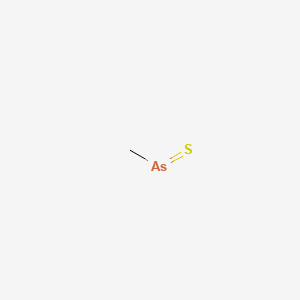
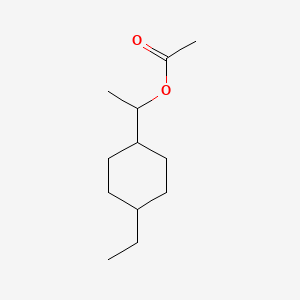

![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
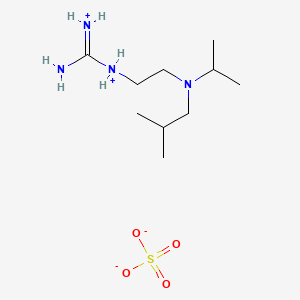
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)

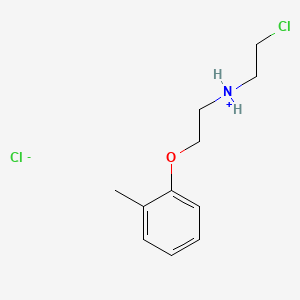
![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
